
Triethanolamine phosphate
Description
Significance of Triethanolamine Phosphate as a Versatile Chemical Entity
This compound's structure, which contains both nucleophilic amine and hydroxyl groups as well as an ionic phosphate moiety, makes it a highly versatile compound. This versatility has established its significance in several areas of industrial and academic research.
One of the most researched applications of this compound and its derivatives is as a corrosion inhibitor. alfa-chemistry.com The mechanism involves the adsorption of the molecule onto a metal's surface, forming a protective film that prevents electrochemical corrosion. mdpi.com Research on ductile cast iron has shown that the lone-pair electrons of the oxygen and nitrogen atoms in this compound interact with the d-orbitals of iron atoms, leading to effective surface protection. mdpi.com The phosphate group enhances the compound's ability to form stable complexes with metal ions, which is a critical aspect of its inhibitory action. Studies on related ester salts in CO2-O2 environments have demonstrated significant corrosion reduction, highlighting its potential in industrial water treatment and for protecting pipelines. scielo.br A patent from 1976 described compositions of this compound esters, often combined with phosphonates or low molecular weight polymers, for inhibiting oxygen-induced corrosion in water systems containing metals like iron, steel, and copper alloys. google.com
Beyond materials protection, this compound functions as a surfactant, emulsifier, stabilizer, and pH adjuster. cymitquimica.com Its ability to interact with both hydrophilic and hydrophobic substances makes it a useful ingredient in industrial formulations and lubricants. alfa-chemistry.comcymitquimica.com For instance, it has been a component in water-soluble lubricants used for industrial grinding operations. prepchem.com
In the field of analytical chemistry, this compound serves as a key reagent in a high-resistance method for determining the concentration of sodium citrate in aqueous solutions. biosynth.com This method relies on the reaction between sodium citrate and dextran sulfate, which forms an insoluble precipitate that can be quantified. biosynth.com
Scope of Academic Inquiry into this compound Chemistry
Academic inquiry into this compound chemistry covers its synthesis, mechanisms of action, and novel applications. The primary synthesis route is a direct acid-base neutralization reaction between triethanolamine and phosphoric acid. prepchem.com This process is typically conducted under controlled temperature conditions to ensure the complete formation of the salt. prepchem.com
Research into its mechanism of action is a central theme, particularly concerning its role in corrosion inhibition. Studies focus on the adsorption process and the formation of protective films on metal surfaces. The interaction between the polar functional groups of the molecule and the metal substrate is a key area of investigation. mdpi.com For example, research has explored how phosphate ester derivatives of triethanolamine perform in challenging corrosive environments, such as those containing dissolved CO2 and O2. scielo.br
Interactive Data Table: Research Findings on a this compound Derivative as a Corrosion Inhibitor
Parameter | Conditions | Result | Source(s) |
---|---|---|---|
Inhibitor | Phosphate tridecyl ethoxylate triethanolamine salt (PE) | - | scielo.br |
Environment | 3.5 wt.% NaCl solution saturated with CO2 and contaminated with O2 | - | scielo.br |
Inhibition Efficiency | 25 ppm of PE at 25°C | 90.7% | scielo.br |
| Techniques Used | Potentiodynamic polarization, Electrochemical Impedance Spectroscopy (EIS) | Decrease in current density with increased PE concentration | scielo.br |
The development of analytical techniques for the detection and quantification of triethanolamine and its compounds is another area of inquiry. A method has been developed for the determination of triethanolamine in water by treating the sample with a copper (II) phosphate suspension. google.com The triethanolamine forms a soluble complex with the copper, and the concentration of copper in the resulting solution is then determined titrimetrically, allowing for the calculation of the original triethanolamine concentration. google.com
Furthermore, biochemical studies have touched upon the broader family of ethanolamine phosphates. Research has shown that in certain biological systems, ethanolamine can be converted to ethanolamine O-phosphate as part of a metabolic pathway. microbiologyresearch.org Another study noted that triethanolamine itself can have an inhibitory effect on the incorporation of phosphate into phospholipids in rabbit and human tissues, suggesting a potential area for further biochemical investigation of its phosphate salt. nih.gov
Properties
CAS No. |
10017-56-8 |
---|---|
Molecular Formula |
C6H18NO7P |
Molecular Weight |
247.18 g/mol |
IUPAC Name |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChI Key |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)CCO.OP(=O)(O)O |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
Other CAS No. |
10017-56-8 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
Synonyms |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Triethanolamine Phosphate
Acid-Base Neutralization Reactions: Mechanisms and Optimization
The most direct and common method for synthesizing triethanolamine phosphate is through an acid-base neutralization reaction. smolecule.com This process involves the direct reaction of triethanolamine (TEOA), a tertiary amine and a mild base, with a phosphoric acid source, typically ortho-phosphoric acid (H₃PO₄). smolecule.comshreechem.in The reaction is exothermic in nature and yields this compound and water as a byproduct. The fundamental mechanism involves the protonation of the nitrogen atom in triethanolamine by the acidic protons of phosphoric acid, forming an ionic salt. smolecule.com
Precise control over the molar ratios of the reactants is fundamental to maximizing the yield and ensuring the desired product is formed. For complete neutralization, a stoichiometric equivalence, or a 1:1 molar ratio of triethanolamine to ortho-phosphoric acid, is often targeted. Deviating from this ratio can result in a final product containing unreacted starting materials. However, some procedures utilize different ratios to produce specific complexes; for instance, a synthesis using approximately a 3:1 molar ratio of TEOA to phosphoric acid has been described. Incomplete reactions are a known challenge if stoichiometry is not carefully managed; attempts to synthesize tris-(triethylammonium) phosphate by neutralizing orthophosphoric acid with triethylamine in a 1:3 ratio resulted in significant amounts of unreacted triethylamine. researchgate.net Yield can be further enhanced by driving the reaction to completion, which is often achieved by removing the water byproduct under reduced pressure.
The purity of the resulting this compound is highly dependent on the reaction conditions, including temperature, pressure, and the purity of the initial reactants.
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. A common temperature is 90°C, which is considered optimal for accelerating the reaction kinetics while minimizing the risk of thermal decomposition of the reactants or products. Other described methods use a temperature range of 150°F to 180°F (approximately 65°C to 82°C). prepchem.com
Pressure: Applying a reduced pressure (e.g., 0.7 kPa) is a critical step for facilitating the removal of moisture from the reaction mixture. This is important because the presence of water can lead to undesirable side reactions and affect the purity of the final product.
Feed Purity: The quality of the starting materials is paramount. It is recommended to use anhydrous ortho-phosphoric acid to prevent the introduction of excess water. Some procedures explicitly include a drying phase where the phosphoric acid is heated under reduced pressure to remove residual moisture, ensuring it does not exceed 0.3 wt%. researchgate.net
Purification: Post-synthesis, the product may be filtered to remove any unreacted solid impurities. For related phosphate ester salts, more advanced purification techniques like liquid-liquid extraction have been employed to effectively remove nonionic impurities, such as unreacted alcohols, thereby increasing the purity of the final salt solution. google.com
The table below summarizes the optimized reaction conditions for the synthesis of this compound via acid-base neutralization.
Table 1: Optimized Reaction Conditions for this compound Synthesis
Parameter | Optimal Condition | Rationale | Source |
---|---|---|---|
Molar Ratio (TEOA:H₃PO₄) | 1:1 | Ensures complete neutralization, avoids residual reactants. | |
Temperature | 90°C | Accelerates reaction kinetics while avoiding thermal decomposition. | |
Pressure | 0.7 kPa (reduced) | Facilitates moisture removal to prevent side reactions. | |
Reactant Purity | Anhydrous H₃PO₄ (≤0.3 wt% water) | Prevents introduction of excess water, ensuring higher product purity. | researchgate.net |
Stoichiometric Control and Yield Enhancement in this compound Synthesis
Catalytic Etherification Approaches Involving Triethanolamine and Phosphoric Acid Derivatives
While not a direct synthesis of simple this compound salt, catalytic etherification provides critical insights into the formation of phosphate esters where triethanolamine acts as both a catalyst and a reactant. nih.gov In these reactions, TEOA catalyzes the etherification of ortho-phosphoric acid (OPA) with polyols, such as polyoxypropylene glycol (PPG). nih.govnih.gov Unlike a catalyst such as triethylamine (TEA), the hydroxyl groups on TEOA can also participate in the etherification reaction. nih.govnih.gov This dual role results in the incomplete etherification of OPA, leaving some phosphate anions unreacted within the branched structure of the resulting aminoethers of ortho-phosphoric acid (AEPA). researchgate.netnih.govnih.gov In these structures, the triethanolamine moiety typically occupies a central position. nih.govnih.gov
The table below compares the catalytic activity of Triethanolamine (TEOA) and Triethylamine (TEA) in the etherification of ortho-phosphoric acid.
Table 2: Comparison of Tertiary Amine Catalysts in OPA Etherification
Catalyst | Conversion Efficiency | Product Characteristics | Source |
---|---|---|---|
Triethanolamine (TEOA) | Incomplete etherification (65-70%) | Forms branched aminoethers (AEPA) with TEOA at the core and some unreacted phosphate anions. | nih.gov |
Triethylamine (TEA) | Complete etherification (>95%) | Forms fully etherified, branched OPA ethers terminated by hydroxyl groups. | nih.gov |
The catalytic activity of tertiary amines in the etherification of phosphoric acid is largely driven by hydrophobic-hydrophilic interactions. nih.govnih.gov The amine catalyst organizes the hydrophobic chains of a polyol (like PPG) around the hydrophilic ortho-phosphoric acid molecule. nih.gov This specific orientation facilitates a nucleophilic attack on the phosphorus atom by the polyol's hydroxyl groups, promoting the formation of phosphate esters. nih.gov This interaction is also observed to significantly reduce the viscosity of the reaction medium. nih.gov The principle of balancing hydrophobic and hydrophilic characteristics is a recurring theme in the chemistry of phosphate esters, influencing their aggregation and reactivity. chemrxiv.orgnih.gov
The formation of polyphosphate networks can occur during catalytic etherification, particularly when there is an excess of ortho-phosphoric acid relative to the alcohol component. When using a non-participating catalyst like triethylamine, an increased concentration of OPA leads to the formation of more complex, cross-linked polyphosphate structures. researchgate.netnih.govnih.gov The synthesis of such polyphosphate analogues is a distinct area of study, often employing polyphosphoric acid as a starting material to build extended phosphate chains linked to organic molecules. google.comgoogle.com
Hydrophobic-Hydrophilic Interactions in Phosphate Ester Formation
Derivatization Strategies for this compound Analogues
Derivatization strategies related to this compound fall into two main categories: the synthesis of structurally related analogues and the chemical modification of phosphate compounds for analytical purposes.
Analogues of this compound can be synthesized by reacting triethanolamine with different phosphorylating or acidic agents. For example, reacting TEOA with chlorosulphonic acid yields triethanolamine trisulphate. researchgate.net Similarly, reacting hydroxy amines like TEOA with polyphosphoric acid or phosphorus pentoxide produces phosphated hydroxy amines. google.com Triethanolamine is also widely used to neutralize other acidic phosphate esters, forming their corresponding triethanolamine salts, which are themselves analogues. google.com
From an analytical perspective, derivatization is a crucial strategy for detecting and quantifying phosphate compounds that are otherwise difficult to analyze due to their polarity and low volatility. canada.ca For analysis by gas chromatography (GC), phosphates can be converted into more volatile silyl derivatives. canada.canih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like 3-aminomethyl pyridine (AMPy) can significantly enhance detection sensitivity for phosphate metabolites. nih.gov In a notable example of role reversal, triethanolamine itself is used as a derivatizing agent for boric acid, converting it into a volatile ester, triethanolamine borate, which can be readily measured by GC. science.gov
In Situ Formation and Precipitation Techniques for this compound
The in situ formation of this compound involves its synthesis directly within a reaction vessel, often as part of a larger process where it serves a specific function, such as a stabilizer. This methodology relies on the direct acid-base reaction between triethanolamine and phosphoric acid.
The fundamental reaction for the synthesis of this compound is the direct combination of triethanolamine (C₆H₁₅NO₃) and phosphoric acid (H₃PO₄). smolecule.com In this acid-base reaction, the reactants are mixed under controlled conditions to yield the this compound salt. smolecule.com
One documented in situ method involves preparing a solution of this compound which is subsequently used as a stabilizer for colloidal dispersions. In a specific example, triethanolamine is first dissolved in water, followed by the addition of an 85% solution of phosphoric acid to create an aqueous solution of this compound. This resulting solution is then introduced to a separate reaction mixture, demonstrating its role as a pre-formed, soluble stabilizer.
Another approach details the formation of this compound in situ to act as a stabilizer for a sol. In this process, triethanolamine and phosphoric acid are mixed and heated for a specific duration. prepchem.com This reaction creates the stabilizer within the reaction vessel itself, and the resulting sol is subsequently processed, for instance, by spray drying. prepchem.com
Research into the catalytic etherification of ortho-phosphoric acid has also shed light on the behavior of triethanolamine and phosphoric acid. nih.gov Studies indicate that the direct action of triethanolamine on ortho-phosphoric acid at 90°C for several hours does not lead to etherification. nih.gov However, the presence of a polyol like polyoxypropylene glycol can facilitate the reaction. nih.gov
The following table summarizes research findings on the in situ formation of this compound.
Table 1: Research Findings on In Situ Formation of this compound
Reactant 1 | Quantity (Reactant 1) | Reactant 2 | Quantity (Reactant 2) | Solvent | Temperature | Duration | Outcome | Reference |
---|---|---|---|---|---|---|---|---|
Triethanolamine | 77 g (0.52 mole) | 85% Phosphoric Acid Solution | 20 g (0.17 mole H₃PO₄) | Water (200 g) | Not Specified | Not Specified | Formation of a this compound solution used to stabilize a colloidal dispersion of hydrous antimony pentoxide. |
Fundamental Reaction Mechanisms and Coordination Chemistry of Triethanolamine Phosphate
Protonation and Acid-Base Behavior in Aqueous and Non-Aqueous Systems
The acid-base characteristics of triethanolamine phosphate in solution are governed by the protonation equilibria of both the triethanolamine (TEA) moiety and the phosphate group. TEA is a weak base, and its conjugate acid, the triethanolammonium ion, has a pKa of 10.75. wikipedia.org Phosphoric acid, on the other hand, is a triprotic acid with three distinct pKa values. The combination of these functionalities makes this compound an effective buffer. cymitquimica.com
In aqueous systems, the tertiary amine group of TEA can accept a proton, forming a triethanolammonium cation. researchgate.net The equilibrium is sensitive to the composition of the solution, including ionic strength and the type of electrolytes present. researchgate.net For instance, studies on TEA have shown that its basicity is decreased by the presence of CaCl2 but increased by other salts like NaCl, KCl, and MgCl2. researchgate.net The protonation of the amine is a key feature, with spectroscopic studies showing the formation of a distinct -NH+ bond. researchgate.net
Compound/Ion | Equilibrium Reaction | pKa (at 25°C) |
Dihydrogen Phosphate | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | ~7.20 |
Monohydrogen Phosphate | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | ~12.35 |
Triethanolammonium | (HOCH₂CH₂)₃NH⁺ ⇌ H⁺ + (HOCH₂CH₂)₃N | 10.75 wikipedia.org |
Phosphoric Acid | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | ~2.15 |
Table 1: Acid dissociation constants relevant to the this compound system in aqueous solution. pKa values for phosphoric acid are approximate standard values, while the pKa for triethanolammonium is from cited literature. wikipedia.org
The solvent environment can significantly alter these properties. For example, studies on structurally similar amino alcohols like tris(hydroxymethyl)aminomethane show that the protonated form becomes a stronger acid in 50% aqueous methanol compared to pure water. nih.gov This suggests that the acid-base behavior of this compound would also be modulated in non-aqueous or mixed-solvent systems.
Complexation and Chelation with Metal Ions
This compound is an effective chelating agent due to the presence of multiple binding sites: the nitrogen atom of the amine and the oxygen atoms from both the hydroxyl and phosphate groups. researchgate.net This tetradentate character allows it to form stable complexes with a variety of metal ions. researchgate.net The phosphate group itself has a strong affinity for metal ions, an interaction critical in many biological and chemical systems. nih.govnih.gov The formation of these complexes is a key property, with applications in controlling metal ion concentration in aqueous solutions.
The ability of a ligand to bind to a metal ion is quantified by its stability constant (Kstab), with larger values indicating the formation of a more stable complex. savemyexams.com Triethanolamine is known to be a strong chelating agent for trivalent iron, particularly at alkaline pH. researchgate.net The combination of a TEA solution with other chelators like EDTA can enhance the sequestration of metal ions, including iron, calcium, and magnesium, in highly alkaline solutions.
Electron spin resonance (ESR) has been used to determine the stability constants for complexes of Mn²⁺ and Mg²⁺ with various ligands in a triethanolamine buffer at pH 7.0. While these constants are not for this compound itself, they demonstrate the environment's capacity for metal complexation. The results show significant differences in stability depending on the ligand and metal ion. researchgate.net
Ligand | Metal Ion | Stability Constant (Ks) in M⁻¹ |
Isocitrate | Mn²⁺ | 497 researchgate.net |
Isocitrate | Mg²⁺ | 357 researchgate.net |
2-Oxoglutarate | Mn²⁺ | 39 researchgate.net |
2-Oxoglutarate | Mg²⁺ | 25 researchgate.net |
NADP | Mn²⁺ | 467 researchgate.net |
NADP | Mg²⁺ | 133 researchgate.net |
NADPH | Mn²⁺ | 943 researchgate.net |
NADPH | Mg²⁺ | 179 researchgate.net |
Table 2: Stability constants for Mn²⁺ and Mg²⁺ complexes with various biological ligands, determined at 25°C in a triethanolamine buffer (pH 7.0, ionic strength 0.15 M). researchgate.net
The stability of these metal complexes can be an issue under certain conditions. For instance, iron-triethanolamine complexes can suffer from low stability in strongly alkaline environments, which may lead to the reduction of the iron ion to its metallic state. researchgate.net
Various spectroscopic techniques are employed to investigate the specific interactions between metal ions and ligands like this compound. These methods provide insight into binding sites, coordination geometry, and the strength of the complex. mdpi.com
Mass Spectrometry (MS) : Techniques like continuous-flow fast atom bombardment mass spectrometry (FAB-MS) have been used to study metal-nucleotide complexes. cdnsciencepub.com These studies reveal that interactions between the metal and the phosphate group are often favored during fragmentation, indicating a strong bond. cdnsciencepub.com This provides a model for how metal ions would likely interact with the phosphate moiety of this compound.
Electron Spin Resonance (ESR) Spectroscopy : ESR is a powerful tool for studying systems with unpaired electrons, such as complexes of Mn²⁺. It can be used to measure the concentration of free (unbound) metal ions in a solution, which allows for the calculation of stability constants for the metal-ligand complexes. researchgate.net This technique was used to determine the stability of Mn²⁺ complexes in a triethanolamine buffer. researchgate.net
Infrared (IR) and Vibrational Spectroscopy : Ultrafast two-dimensional infrared (2D-IR) spectroscopy is a sensitive probe for phosphate-ion interactions. nih.gov By monitoring the stretching vibration of the phosphate group, researchers can directly map the binding of ions like Mg²⁺. nih.gov The observed frequency shifts in the spectra provide detailed information about the geometry and electrostatic nature of the interaction. nih.gov Vibrational spectroscopy has also been used to study Cu(II) complexes with triethanolamine. acs.org
UV-Visible (UV-Vis) Spectroscopy : The formation of a metal complex often results in a change in the UV-Vis spectrum of the ligand or metal ion. Titrating a ligand with a metal ion while monitoring these spectral changes can confirm the formation of a complex and provide data for determining its stoichiometry and stability. mdpi.com
These spectroscopic methods collectively confirm that both the phosphate group and the triethanolamine structure are active participants in metal ion coordination.
Ligand Binding Characteristics and Stability Constants
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
This compound possesses numerous functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds. libretexts.org The three hydroxyl (-OH) groups and the tertiary amine nitrogen on the TEA moiety can act as hydrogen bond acceptors, while the hydroxyl groups and the protonated amine (-NH⁺) can act as hydrogen bond donors. researchgate.netnih.gov The phosphate group is also a potent hydrogen bond acceptor. mdpi.com
These interactions lead to the formation of extensive hydrogen-bonding networks. researchgate.net Computational and spectroscopic studies on triethanolammonium salts have shown that the structures are stabilized by multiple hydrogen bonds between the cation and the anion. researchgate.net The N-H group of the protonated amine, in particular, is a stronger hydrogen bond donor than the O-H groups. researchgate.net
The capacity for strong, directional interactions facilitates the formation of ordered, larger-scale structures through self-assembly. This process, driven by noncovalent forces like hydrogen bonding and electrostatic interactions, is central to supramolecular chemistry. nih.gov
Supramolecular Dendrimers : Triethanolamine has been used as a core for the synthesis of poly(amidoamine) (PAMAM) dendrimers. acs.org Small, amphiphilic versions of these dendrimers can self-assemble into larger, noncovalent "supramolecular dendrimers" that mimic the structure and function of covalently bonded high-generation dendrimers. acs.org
Clustering and Gel Formation : The phosphate group plays a significant role in self-assembly. In other systems, nucleic acid subunits, which contain phosphate groups, can form gels when self-association is induced. nih.gov The anionic charge on the phosphoryl group can strengthen the resulting supramolecular system through electrostatic interactions. nih.gov Similarly, polymers containing TEA have been shown to exhibit bright fluorescence due to a phenomenon known as clustering-triggered emission (CTE), which relies on the clustering of electron-rich moieties and the restriction of intramolecular motions. researchgate.net
Role of Triethanolamine in Chemical Catalysis as a Parent Compound
While this compound itself is primarily used as a buffer or surfactant, its parent compound, triethanolamine (TEA), is a versatile organocatalyst employed in a range of organic transformations. dntb.gov.uaresearchgate.net Its catalytic activity stems from the combination of a Lewis basic tertiary amine and nucleophilic/hydrogen-bonding hydroxyl groups. mdpi.com
Triethylamine, a related tertiary amine, is a widely used organocatalyst, and TEA exhibits similar and sometimes enhanced reactivity due to its hydroxyl groups. wikipedia.orgresearchgate.net TEA is inexpensive, reusable, and can often act as both a catalyst and a reaction medium. dntb.gov.uaresearchgate.net
Etherification Reactions : TEA catalyzes the etherification of ortho-phosphoric acid (OPA) with polyols like polyoxypropylene glycol. nih.govresearchgate.net The mechanism is believed to involve hydrophobic-hydrophilic interactions where the TEA orients the polyol chains around the OPA, promoting nucleophilic attack by the hydroxyl groups. nih.govresearchgate.net In this reaction, the hydroxyl groups of TEA can also participate, making it both a catalyst and a reactant. researchgate.net
Palladium-Catalyzed Heck Reactions : TEA has been successfully used as an efficient and reusable base, ligand, and solvent for phosphane-free palladium-catalyzed Heck reactions. researchgate.net It facilitates the olefination of iodo- and bromoarenes to produce (E)-alkenes in good to excellent yields, tolerating a number of functional groups. researchgate.net
CO₂ Cycloaddition : The catalytic activity of TEA is significant in the cycloaddition of CO₂ with epoxides to form cyclic carbonates. mdpi.com This activity is explained by the synergy between the hydrogen-bond-donating ability of the bound alcohol groups and the Lewis basicity of the tertiary amine. mdpi.com
Synthesis of Heterocycles : TEA has been reported as an efficient catalyst for the green synthesis of nitrogen-containing heterocyclic compounds, such as 1H-pyrazolo[1,2-a]pyridazine-5,8-diones, often using environmentally friendly conditions like ultrasound irradiation in water. dntb.gov.ua
Support and Ligand Properties in Metal-Catalyzed Reactions
This compound, a compound formed from triethanolamine and phosphoric acid, possesses a unique combination of functional groups that allow it to function as both a ligand and a support in metal-catalyzed reactions. smolecule.com Its properties are derived from the tertiary amine and three hydroxyl groups of the triethanolamine (TEOA) moiety and the ionic phosphate group. smolecule.comcymitquimica.com This structure enables complex formation with various metal ions and provides a framework for building larger catalytic systems. researchgate.net
Ligand Properties and Coordination Chemistry
The ligand characteristics of this compound are primarily dictated by the triethanolamine component. TEOA is a versatile tripodal ligand capable of coordinating to metal ions in several ways, including as a tridentate (κ³-N,O,O') or tetradentate (κ⁴-N,O,O',O'') ligand. researchgate.net This flexibility allows it to form stable complexes with a wide range of transition metals. The nitrogen atom of the tertiary amine and the oxygen atoms of the hydroxyl groups act as donor sites, creating chelate rings that enhance the stability of the resulting metal complex.
Research on palladium-catalyzed Heck reactions has demonstrated the effectiveness of triethanolamine as a ligand, base, and reaction medium, eliminating the need for traditional phosphane ligands. researchgate.netorganic-chemistry.org In these systems, TEOA coordinates to the palladium catalyst, facilitating the coupling of aryl halides with olefins. organic-chemistry.org The ability of the phosphate group to form stable complexes with metal ions is also crucial in applications such as corrosion inhibition, where it helps form protective films on metal surfaces.
Table 1: Coordination Modes of Triethanolamine (TEA) as a Ligand
Coordination Mode | Description | Example Metal Ions |
---|---|---|
Tridentate (κ³-N,O,O') | The metal ion coordinates with the nitrogen atom and two of the hydroxyl oxygen atoms. This is a common mode, often resulting in 6-coordinated metal complexes when two TEA ligands are involved. researchgate.net | Ni(II) researchgate.net |
Support Properties in Catalysis
This compound can also serve as a support material for catalysts. This function is derived from its ability to form extended, branched structures. In the catalytic etherification of ortho-phosphoric acid (OPA), triethanolamine not only catalyzes the reaction but also participates in it, forming aminoethers of ortho-phosphoric acid (AEPA). researchgate.netnih.gov In this structure, the triethanolamine molecule occupies a central position, creating a branched framework. researchgate.netnih.gov Although this incorporation can sometimes reduce the catalytic availability of the amine, it demonstrates the potential of the molecule to act as a structural support. researchgate.net
Furthermore, metal complexes involving triethanolamine have been used as precursors to synthesize metal oxide supports. For instance, cerium-triethanolamine complexes can be thermally decomposed to produce ceria (CeO₂) powders, which are then used as supports for platinum catalysts in reactions like methane steam reforming. researchgate.net This highlights the role of the triethanolamine structure in templating the final support material. The presence of the phosphate group can further modify the properties of such supports, influencing their acidity, stability, and interaction with the active metal species.
Research Findings in Metal-Catalyzed Reactions
Detailed studies have explored the application of triethanolamine in specific catalytic reactions, providing insights that are applicable to this compound. In phosphane-free, palladium-catalyzed Heck reactions, triethanolamine has been shown to be an efficient and reusable medium and ligand. researchgate.netorganic-chemistry.org The system is effective for the olefination of various iodo- and bromoarenes, yielding the desired products in good to excellent yields. organic-chemistry.org
Table 2: Palladium-Catalyzed Heck Reaction using Triethanolamine (TEOA) as Ligand and Medium
Aryl Halide | Olefin | Product | Yield (%) |
---|---|---|---|
Iodobenzene | Styrene | (E)-Stilbene | 95 |
4-Iodotoluene | Styrene | (E)-4-Methylstilbene | 92 |
4-Iodoanisole | Styrene | (E)-4-Methoxystilbene | 94 |
1-Iodo-4-nitrobenzene | Styrene | (E)-4-Nitrostilbene | 98 |
Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 96 |
Bromobenzene | Styrene | (E)-Stilbene | 75 |
Data sourced from studies on Heck reactions utilizing TEOA as a ligand and solvent, demonstrating its effectiveness in facilitating C-C bond formation. organic-chemistry.org
In the realm of photocatalysis, triethanolamine is widely used as a sacrificial electron donor (SED). chemrxiv.orgresearchgate.net Research has shown that TEOA-derived radicals can act as crucial electron shuttles between a photosensitizer and a catalyst, which is essential for high activity in processes like CO₂ reduction. chemrxiv.org This reactivity underscores the integral role the triethanolamine moiety can play within a complete catalytic cycle.
Table of Mentioned Chemical Compounds
Compound Name | Formula |
---|---|
This compound | C₆H₁₅NO₃·H₃PO₄ |
Triethanolamine (TEOA) | C₆H₁₅NO₃ |
Phosphoric acid / ortho-Phosphoric acid (OPA) | H₃PO₄ |
Palladium | Pd |
Ceria | CeO₂ |
Platinum | Pt |
Iodobenzene | C₆H₅I |
Styrene | C₈H₈ |
(E)-Stilbene | C₁₄H₁₂ |
4-Iodotoluene | C₇H₇I |
(E)-4-Methylstilbene | C₁₅H₁₄ |
4-Iodoanisole | C₇H₇IO |
(E)-4-Methoxystilbene | C₁₅H₁₄O |
1-Iodo-4-nitrobenzene | C₆H₄INO₂ |
(E)-4-Nitrostilbene | C₁₄H₁₁NO₂ |
n-Butyl acrylate | C₇H₁₂O₂ |
n-Butyl cinnamate | C₁₃H₁₆O₂ |
Mechanistic Investigations in Applied Chemical Systems
Corrosion Inhibition Mechanisms of Triethanolamine Phosphate
The protective action of this compound against the corrosion of metallic substrates is a multifaceted process, primarily revolving around its ability to interact with the metal surface and alter the electrochemical reactions that drive corrosion.
Adsorption Phenomena on Metallic Surfaces
The initial step in the corrosion inhibition process by this compound (PTEA) is its adsorption onto the metallic surface. This adsorption is a spontaneous process driven by the molecular structure of the compound. PTEA contains polar functional groups, including nitrogen and oxygen atoms with lone pair electrons, as well as π-bonds, which are crucial for its function as an organic corrosion inhibitor. mdpi.com
The adsorption mechanism involves the interaction of these polar groups with the metal surface. Specifically, the lone-pair electrons of the oxygen and nitrogen atoms in PTEA can interact with the d-orbitals of iron atoms on the surface of materials like ductile cast iron. mdpi.com This interaction leads to the adsorption of PTEA molecules onto the metal. Studies have shown that the adsorption of PTEA on an iron surface is primarily through the benzene ring, P-O, and N-C bonds, with the TEA-Fe adsorption being particularly stable. researchgate.net This adsorption can be classified as physical adsorption, as indicated by studies on its interaction with ordinary Portland cement phases. researchgate.net The process can be influenced by various factors, including the presence of other ions and the pH of the environment. nih.govbohrium.com
Formation and Characterization of Protective Films
Following adsorption, this compound molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The effectiveness of this film is a key determinant of the inhibitor's performance. The formation of this protective layer is attributed to the molecular interactions between PTEA and the metal substrate. mdpi.com
The protective film formed by PTEA is often described as a temporary, molecularly adsorbed layer. mdpi.com This film primarily functions by inhibiting the cathodic reactions of the corrosion process. mdpi.com The structure and stability of this film can be influenced by environmental conditions. For instance, in alkaline environments, the protective films formed by some phosphate-based inhibitors can be more stable and dense. mdpi.com The film formation process involves the phosphate ions transforming iron hydroxides, which may form during the initial stages of corrosion, into iron phosphate (FePO4), which then adheres to the iron matrix, contributing to the protective layer. researchgate.net
The characteristics of these films have been studied using various analytical techniques. For example, scanning electron microscopy (SEM) can be used to visualize the surface morphology and confirm the presence of a protective layer. researchgate.net
Electrochemical Kinetics of Inhibition Processes
The addition of this compound to a corrosive system significantly alters the electrochemical kinetics of the corrosion process. This is primarily achieved by interfering with the charge transfer processes at the metal-electrolyte interface. mdpi.com Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in studying these kinetic effects. researchgate.netscielo.br
Potentiodynamic polarization studies have shown that PTEA can act as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions, though its primary effect is often on the cathodic reaction. mdpi.comresearchgate.net This is observed as a decrease in the corrosion current density (i_corr) in the presence of the inhibitor. researchgate.net
EIS measurements provide further insights into the inhibitive action. The increase in the charge transfer resistance (R_ct) and film resistance (R_f) upon the addition of PTEA indicates the formation of a protective layer that impedes the corrosion process. researchgate.net The increase in the impedance modulus and phase angle in Bode plots also signifies the adsorption of inhibitor molecules and the enhancement of corrosion resistance. scielo.br The kinetic parameters of the inhibition process can be influenced by temperature, with inhibition efficiency sometimes decreasing as temperature increases, suggesting a physical adsorption mechanism. researchgate.netresearchgate.net
Table 1: Electrochemical Parameters for Carbon Steel in CO2-O2 Environment with and without Phosphate Tridecyl Ethoxylate Triethanolamine Salt (PE)
Temperature (°C) | Concentration (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | CPE_dl (Y_0, Ω⁻¹sⁿcm⁻²) | n_dl |
---|---|---|---|---|---|
25 | Blank | 11.2 | 228.3 | 0.00078 | 0.78 |
25 | 10 | 12.5 | 987.5 | 0.00018 | 0.85 |
25 | 25 | 13.1 | 1205.8 | 0.00015 | 0.86 |
40 | Blank | 10.8 | 195.4 | 0.00095 | 0.75 |
40 | 10 | 11.9 | 850.1 | 0.00025 | 0.83 |
40 | 25 | 12.4 | 1130.4 | 0.00019 | 0.84 |
60 | Blank | 9.7 | 85.6 | 0.0015 | 0.71 |
60 | 10 | 10.5 | 336.7 | 0.00045 | 0.79 |
60 | 25 | 11.1 | 289.4 | 0.00051 | 0.78 |
Data sourced from a study on phosphate tridecyl ethoxylate triethanolamine salt, a related phosphate ester inhibitor. researchgate.net
Comparative Studies with Other Phosphate-Based and Organic Inhibitors
The performance of this compound as a corrosion inhibitor is often evaluated in comparison to other inhibitors to understand its relative effectiveness. Such studies provide valuable context for its practical applications.
For instance, in a study comparing PTEA with sodium hexametaphosphate (SHMP), an inorganic phosphate inhibitor, for the protection of ductile cast iron, SHMP demonstrated superior performance, especially in alkaline conditions. mdpi.com SHMP formed a more stable and dense iron phosphate film that effectively suppressed anodic reactions, leading to a lower corrosion rate. mdpi.com In contrast, PTEA's inhibition was based on the formation of a temporary, molecularly adsorbed film that primarily inhibited cathodic reactions. mdpi.com
When compared to other organic inhibitors, the specific molecular structure of PTEA, with its combination of amine and phosphate functionalities, offers a distinct mechanism. The lone pair electrons on both nitrogen and oxygen atoms contribute to its adsorption and film-forming capabilities. mdpi.com In some formulations, this compound is used in conjunction with other compounds like phosphonates or low molecular weight polymers to enhance its corrosion inhibition properties in oxygen-bearing water systems. google.comjustia.com The synergistic effects of these combinations can lead to improved performance across a wider range of conditions. google.com
Flame Retardancy Mechanisms of this compound and its Derivatives
This compound and its derivatives also exhibit significant flame retardant properties, which are primarily attributed to their actions in the condensed phase of a burning material.
Condensed Phase Mechanisms: Char Formation and Intumescence
The primary flame retardant mechanism of this compound in materials like cotton fabrics and polymers is through the promotion of char formation, a process often accompanied by intumescence. researchgate.nettandfonline.comresearchgate.net Char is a carbonaceous residue that acts as a thermal barrier, insulating the underlying material from the heat of the flame and restricting the flow of flammable volatile decomposition products to the gas phase. nih.gov
During combustion, the phosphorus-containing components of the flame retardant, such as this compound, decompose to produce phosphoric acid or polyphosphoric acid. researchgate.nettandfonline.com This acidic species acts as a catalyst, promoting the dehydration of the polymer substrate (e.g., cellulose in cotton) at lower temperatures. researchgate.netnih.gov This altered decomposition pathway favors the formation of char rather than flammable volatile compounds.
Intumescence is the process where the material swells to form a foamed, multicellular char. In an intumescent system, triethanolamine can act as a blowing agent. researchgate.netktu.lt The decomposition of the amine component releases non-combustible gases like ammonia and nitrogen. mdpi.com These gases cause the forming char to swell, creating a thicker, more insulating barrier. This intumescent char layer is highly effective at reducing heat transfer and protecting the material from further combustion. tandfonline.commdpi.com
The synergistic action of phosphorus and nitrogen in compounds like this compound is crucial for this intumescent flame retardancy. tandfonline.com The phosphorus component promotes charring, while the nitrogen component contributes to the blowing of the char. This P/N synergism leads to a more effective flame retardant system. tandfonline.com The resulting char is often more stable and compact, providing enhanced protection. tandfonline.comacs.org
Table 2: Cone Calorimetry Data for Cotton Fabrics
Sample | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
---|---|---|---|
Control Cotton | 3 | 215 | 9.8 |
Cotton-IFR-1 | 25 | 105 | 4.2 |
Cotton-IFR-2 | 32 | 78 | 3.1 |
Data reflects the performance of an intumescent flame retardant (IFR) coating, illustrating the reduction in heat release due to char formation. tandfonline.com
Gas Phase Mechanisms: Volatile Species and Radical Scavenging
The efficacy of this compound as a flame retardant is rooted in its activity in both the condensed (solid) and gas phases during combustion. In the gas phase, its mechanism involves the generation of non-combustible gases and the scavenging of highly reactive free radicals that propagate fire.
During pyrolysis, phosphorus-containing flame retardants like this compound can decompose to release volatile phosphorus-containing species. acs.org These species, such as phosphoric acid formed via mechanisms like cis-elimination, can interfere with the combustion cycle in the gaseous phase. acs.org The fundamental principle of gas-phase flame retardancy is the interruption of the exothermic chain reactions of combustion. The flame is a zone of free-radical reactions, where highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals are key to sustaining the fire. nih.gov Phosphorus-containing compounds released into the flame can act as radical scavengers, capturing these reactive species to form less reactive molecules, thereby quenching the flame. nih.gov
Furthermore, the decomposition of the flame retardant can release non-combustible gases, including water vapor, ammonia (from the amine group), and carbon dioxide. nih.gov These gases dilute the concentration of flammable gases and oxygen in the air surrounding the material, further inhibiting combustion. nih.gov While the condensed-phase action—promoting the formation of a protective char layer that insulates the underlying polymer—is also significant, the gas-phase activity through radical trapping and dilution is a critical component of its flame retardant capability. acs.orgresearchgate.net
Synergistic Effects in Polymer Composites
In polymer composites, this compound can exhibit synergistic effects, where its interaction with the polymer matrix or other additives leads to an enhancement of properties beyond what would be expected from the individual components. This is particularly evident in the improvement of mechanical properties and flame retardancy.
A study on α-hemihydrate gypsum composites demonstrated a significant synergistic enhancement in mechanical strength when a precursor formed from triethylamine (a related amine)-capped calcium phosphate oligomers (CPO) and polyacrylamide (PAM) was introduced. nih.gov The interpenetration of the inorganic phosphate network and the organic polymer gel network created a composite material with substantially improved flexural and compressive strength compared to composites containing only the polymer modifier. nih.gov The presence of the phosphate component was crucial for developing a more complete and dense network structure. nih.gov
The following table presents research findings on the mechanical properties of these synergistic composites.
Table 1: Mechanical Properties of CPO/PAM/α-HHG Composites
Data illustrates the synergistic effect of adding a calcium phosphate/polyacrylamide (CPO/PAM) precursor on the mechanical strength of gypsum composites compared to controls.
Specimen Group | Flexural Strength (MPa) | % Increase vs. Pure Water Group | Compressive Strength (MPa) | % Increase vs. Pure Water Group |
---|---|---|---|---|
Pure Water α-HHG System | 15.57 | - | 33.90 | - |
PAM/α-HHG System | 19.87 | 27.6% | 60.08 | 77.2% |
CPO/PAM/α-HHG System | 27.59 | 77.2% | 68.48 | 102.0% |
Source: Adapted from research findings on CPO/PAM/α-HHG composite materials. nih.gov
In other applications, phosphorus-nitrogen compounds are known to create synergistic flame-retardant effects in epoxy resins. The phosphorus component typically acts in both the condensed phase (promoting charring) and the gas phase (radical scavenging), while the nitrogen component often promotes char formation and releases non-flammable gases like ammonia. nih.govmdpi.com The covalent linkage of triethanolamine and phosphate groups within a single molecule allows for these dual functionalities to be delivered effectively within a polymer matrix.
Surface-Active Properties and Emulsification Mechanisms
Amphiphilic Interactions and Interfacial Phenomena
This compound's utility as a surface-active agent stems from its amphiphilic molecular structure. An amphiphilic molecule possesses both a hydrophilic (water-attracting) and a lipophilic or hydrophobic (oil-attracting) part. shreechem.in In this compound, the triethanolamine moiety with its three hydroxyl (-OH) groups and the charged phosphate (PO₄³⁻) group constitute the hydrophilic head. shreechem.in The hydrocarbon chains (-CH₂-CH₂-) within the molecule form the lipophilic tail.
This dual nature allows the molecule to act at the interface between two immiscible liquids, such as oil and water. shreechem.inhorizonadmixtures.com When introduced into an oil-water system, this compound molecules orient themselves at the interface, with their hydrophilic heads in the aqueous phase and their lipophilic tails in the oil phase. This orientation lowers the interfacial tension between the two phases, which is the energy required to maintain the boundary between them. horizonadmixtures.com By reducing this tension, the compound facilitates the mixing of oil and water, which is the fundamental mechanism of emulsification. shreechem.inhorizonadmixtures.com
Stabilization of Dispersions and Emulsions
By reducing interfacial tension, this compound acts as an effective emulsifier and stabilizer for dispersions and emulsions. smolecule.com An emulsion is a mixture of two or more liquids that are normally immiscible. Without a stabilizing agent, these liquids would quickly separate. This compound stabilizes these mixtures by forming a protective film around the dispersed droplets (e.g., oil droplets in water), preventing them from coalescing. horizonadmixtures.com
This property is widely utilized in various industrial and commercial products:
Cosmetics and Personal Care: In lotions and creams, which are typically oil-in-water emulsions, this compound helps to create and maintain a stable, uniform consistency, preventing phase separation and enhancing product texture and shelf life. shreechem.insmolecule.com
Agricultural Formulations: It serves as a dispersing agent in herbicide formulations. google.comepo.org Many active pesticidal ingredients are oily or have low water solubility. This compound helps to suspend these active ingredients as fine particles in an aqueous or oily phase, ensuring even distribution upon application and improving efficacy. google.com
Industrial Lubricants: In the formulation of water-based anti-wear hydraulic fluids, derivatives like this compound ricinoleate serve as a key component, leveraging their surface-active properties to provide both anti-wear and anti-rust characteristics. google.com
Interactions with Cementitious Materials and Hydration Kinetics
Chelation-Enhanced Diffusion in Calcium Silicate Hydrate Formation
In the context of cement chemistry, triethanolamine and its derivatives like this compound are known to influence the hydration kinetics of cement clinker. nih.govicevirtuallibrary.com One of the key mechanisms behind this influence is chelation. Chelation is a process where a single molecule, known as a ligand, forms multiple bonds with a central metal ion. The triethanolamine part of the molecule can act as a chelating agent for calcium ions (Ca²⁺), which are abundantly released during the dissolution of cement phases, particularly alite (tricalcium silicate). researchgate.netresearchgate.net
The hydroxyl groups and the tertiary amine nitrogen atom in the triethanolamine structure can coordinate with Ca²⁺ ions, forming stable complexes. horizonadmixtures.comresearchgate.net This chelation process has several effects on cement hydration:
Accelerated Dissolution: By complexing with calcium ions in the pore solution, it can enhance the dissolution rate of cement minerals like alite. researchgate.net
Influence on Hydration Products: The adsorption of triethanolamine onto the surfaces of hydrating cement particles and its interaction with calcium ions directly impacts the nucleation and growth of hydration products, most notably calcium silicate hydrate (C-S-H), which is the primary binding phase responsible for the strength of hardened cement paste. researchgate.net The formation of TEA-Ca²⁺ complexes can alter the morphology and development of the C-S-H structure. researchgate.net
Studies have shown that triethanolamine acts as a grinding aid and an early strength agent in concrete. horizonadmixtures.comnih.gov It accelerates the hydration process, leading to a higher degree of hydration and a greater evolution of heat, particularly in the early stages. nih.gov This results in a significant increase in the compressive strength of mortars and concrete after one day of curing. nih.gov
Table 2: Effect of Grinding Aids on Cement Mortar Properties
Research findings on the influence of triethanolamine (TEA) and ethylene glycol (GLY) as grinding aids on the heat of hydration and early compressive strength of cement mortars.
Sample | Total Heat Released after 48h (J/g) | 1-Day Compressive Strength (MPa) | % Increase in 1-Day Strength vs. Reference |
---|---|---|---|
Reference (No Grinding Aid) | 247.9 | 15.2 | - |
Mortar with GLY-ground cement | 287.6 | 22.9 | 50.7% |
Mortar with TEA-ground cement | 294.9 | 24.7 | 62.5% |
Source: Adapted from experimental data on the effect of grinding aids on cement properties. nih.gov
Influence on Microstructure Development in Hydrated Matrices
The introduction of this compound into hydrated matrices, such as those in cementitious systems, significantly influences the development of their microstructure. While direct research on this compound is limited, extensive studies on its primary component, triethanolamine (TEA), provide a strong basis for understanding its mechanistic actions. The presence of the phosphate group is understood to further enhance interactions with metallic ions present in the hydrating system. The influence of the compound can be categorized by its effects on the hydration of the primary clinker phases: aluminates, ferrites, and silicates.
Influence on Aluminate and Ferrite Phase Hydration
Triethanolamine is known to accelerate the hydration of the aluminate (C₃A) and ferrite (C₄AF) phases in cement. researchgate.netbohrium.com This acceleration is attributed to the complexation between TEA and the Al³⁺ and Fe³⁺ ions released during the dissolution of these phases. researchgate.net This process leads to several key microstructural changes:
Rapid Ettringite Formation: The accelerated dissolution of aluminate phases, in the presence of sulfates, promotes the rapid formation of ettringite (AFt) crystals. researchgate.netlamsresearch.com This initial burst of ettringite formation can contribute to a denser early-age microstructure and influence setting times. lamsresearch.com
Modified Crystal Morphology: The presence of TEA can alter the morphology of the ettringite crystals, often resulting in finer, more needle-like structures compared to the thicker, prismatic crystals formed in its absence. doi.org This can create a more intricate and interlocked crystalline network.
Denser Product Formation: In some systems, such as those containing steel slag, higher dosages of TEA promote the formation of more compact and denser hydration products, including interwoven C-S-H gel and hexagonal AFm phase crystals. doi.org
Influence on Silicate Phase Hydration
In contrast to its effect on aluminates, triethanolamine typically retards the hydration of silicate phases, particularly tricalcium silicate (C₃S), which is the primary source of early strength in Portland cement. bohrium.comcanada.ca
Prolonged Induction Period: TEA can extend the induction period of C₃S hydration. canada.ca This is believed to occur because of the formation of a TEA-Ca²⁺ complex that adsorbs onto the surface of the hydrating C₃S particles, inhibiting the nucleation and growth of calcium-silicate-hydrate (C-S-H) and calcium hydroxide (CH). doi.orgmdpi.com
Altered C-S-H Gel: Despite the initial retardation, TEA can modify the nature of the C-S-H gel that eventually forms. Research has shown that it can promote the formation of C-S-H with a higher calcium-to-silica (Ca/Si) ratio. canada.ca
Modified Calcium Hydroxide (Ca(OH)₂): One of the most significant microstructural impacts is on the crystallization of calcium hydroxide (portlandite). The presence of TEA leads to a reduction in the amount of crystalline Ca(OH)₂ and a dramatic change in its morphology from large, stacked hexagonal plates to smaller, distorted, and even non-crystalline forms. scispace.com This change is thought to be caused by the incorporation of the TEA-Ca²⁺ complex into the Ca(OH)₂ crystal lattice, disrupting its normal growth. scispace.com
The following table summarizes the key research findings on the influence of the triethanolamine component on the principal hydration products and the resulting microstructure.
Hydration Phase / Product | Observed Influence of Triethanolamine (TEA) | Resulting Microstructural Change | Citations |
---|---|---|---|
Aluminate (C₃A) & Ferrite (C₄AF) | Accelerates dissolution and hydration. | Promotes rapid early-age reactions. | researchgate.netbohrium.com |
Ettringite (AFt) | Accelerates formation; can modify crystal morphology to be finer. | Contributes to early setting and a more intricate crystal network. | doi.orgresearchgate.netlamsresearch.com |
Silicate (C₃S) | Retards initial hydration by extending the induction period. | Delays the main hydration peak and early strength development. | bohrium.comcanada.ca |
Calcium-Silicate-Hydrate (C-S-H) | Promotes formation of C-S-H with a higher Ca/Si ratio after the induction period. Can lead to a denser gel structure. | Alters the chemical composition and density of the primary binding phase. | canada.ca |
Calcium Hydroxide (Ca(OH)₂) | Reduces crystallinity and alters morphology from large plates to small, distorted forms. | Less defined and more dispersed Ca(OH)₂, potentially integrated with the C-S-H phase. | scispace.com |
Advanced Characterization and Analytical Methodologies for Triethanolamine Phosphate Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in identifying the functional groups and bonding arrangements within the triethanolamine phosphate molecule and its interaction with various substrates.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis of its FTIR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.
In the context of this compound and its derivatives, several key peaks are observed. A broad band appearing around 3306 cm⁻¹ is attributed to the O-H stretching vibrations of the alcohol group in the triethanolamine moiety. researchgate.net The C-H stretching vibrations of the methylene groups in the ethyl chains of triethanolamine are typically observed around 2945 cm⁻¹, 2875 cm⁻¹, and 2819 cm⁻¹. researchgate.net The presence of the phosphate group is confirmed by characteristic bands such as the P-O-C stretching vibration, which appears in the region of 1226.73 cm⁻¹. cyberleninka.ru Additionally, the P–O bond's symmetric stretching mode (ν1) is found near 962 cm⁻¹, while the asymmetric stretching mode (ν3) of the P–O bond in the PO₄³⁻ group appears as bands near 1100, 1050, and 1019 cm⁻¹. The C-N group in triethanolamine anacardate, a related compound, shows a characteristic peak at 1071.8 cm⁻¹. researchgate.net
When this compound is used as a corrosion inhibitor, FTIR analysis of the protective film formed on a metal surface can confirm the inhibitor's adsorption. The spectra of such films show the characteristic peaks of the inhibitor, indicating its presence and interaction with the metal surface. scielo.br
Interactive Data Table: Characteristic FTIR Peaks for Triethanolamine and Phosphate Groups
Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
---|---|---|---|
O-H (Alcohol) | Stretching | 3306 | researchgate.net |
C-H (Methylene) | Stretching | 2945, 2875, 2819 | researchgate.net |
P-O-C | Stretching | 1226.73 | cyberleninka.ru |
P-O (in PO₄³⁻) | Symmetric Stretching (ν1) | 962 | |
P-O (in PO₄³⁻) | Asymmetric Stretching (ν3) | 1100, 1050, 1019 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is an indispensable technique for the structural elucidation of phosphorus-containing compounds like this compound. It provides detailed information about the chemical environment of phosphorus and hydrogen atoms within the molecule.
³¹P NMR spectroscopy is highly effective for analyzing organophosphorus compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus atom. wikipedia.org For instance, the chemical shift can differentiate between phosphate esters and phosphorothioates. oup.com In studies of related compounds, ³¹P NMR signals for phosphate groups appear at distinct chemical shifts, which are typically referenced to an external standard of 85% H₃PO₄. oup.comrsc.org The chemical shift values are influenced by factors such as the presence of adjacent imino groups, which can cause a low-field shift. nih.gov
¹H NMR spectroscopy complements ³¹P NMR by providing information about the proton environment. In compounds containing triethanolamine, signals corresponding to the protons of the ethyl groups can be identified. researchgate.net For organophosphorus compounds, ¹H NMR can show coupling between phosphorus and hydrogen atoms (J-coupling), which provides valuable structural information. huji.ac.ilscirp.org For example, two-bond and three-bond couplings between ³¹P and ¹H have been observed with typical values of 20-30 Hz and 5-10 Hz, respectively. huji.ac.il
In complex systems, two-dimensional NMR techniques like ¹H-³¹P HSQC (Heteronuclear Single Quantum Correlation) can be used to establish correlations between specific phosphorus and hydrogen atoms, aiding in the complete structural assignment. scirp.org
Interactive Data Table: Representative NMR Data for Organophosphorus Compounds
Nucleus | Type of Information | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Reference |
---|---|---|---|---|
³¹P | Chemical environment of phosphorus | Wide range, dependent on structure | J(P,P), J(P,H), J(P,F) | wikipedia.orghuji.ac.il |
¹H | Chemical environment of protons | 0-10 (typical for organic compounds) | J(H,H), J(P,H) | huji.ac.ilnih.gov |
³¹P in Phosphates | Isotropic Chemical Shift | ~ -2.0 | - | oup.com |
¹H-³¹P Coupling | 2-bond (²JPH) | - | 20-30 | huji.ac.il |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying the adsorption of inhibitors on metal surfaces and characterizing the resulting protective films. researchgate.net
In the study of phosphate-based corrosion inhibitors, Raman spectroscopy can identify the different phases present in the protective layer. icrc.ac.ir For instance, the Raman spectrum of a protective film containing phosphate may show strong peaks corresponding to the symmetric stretches of PO₂⁻ moieties (around 1145–1177 cm⁻¹) and weaker peaks from P–O–P stretching of the phosphate ester linkage (around 682–700 cm⁻¹). acs.org
When analyzing calcium hydroxyapatite (a related phosphate compound) coatings, distinct Raman bands are observed. mdpi.com The most intense bands are often seen at approximately 580 and 640 cm⁻¹, which are assigned to the asymmetric bending modes of the phosphate group. mdpi.com A band around 960 cm⁻¹ is attributed to the symmetric stretching vibration of the tetrahedral PO₄³⁻ group. mdpi.com The presence and intensity of these bands can confirm the formation and quality of the phosphate-containing coating. mdpi.com
The application of Raman spectroscopy in conjunction with other techniques like XPS can confirm the formation of stable compounds such as iron phosphate (FePO₄), goethite (α-FeOOH), and maghemite (γ-Fe₂O₃) in the passive film formed on steel surfaces in the presence of phosphate inhibitors. researchgate.net
Interactive Data Table: Key Raman Bands for Phosphate-Containing Materials
Material/Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |
---|---|---|---|
PO₂⁻ moieties | Symmetric stretching | 1145–1177 | acs.org |
P–O–P linkage | Stretching | 682–700 | acs.org |
Phosphate group (in CHA) | Asymmetric bending (ν₄) | 580, 640 | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.comcnrs.fr It is an invaluable tool for studying the surface films formed by corrosion inhibitors like this compound. researchgate.net
XPS analysis works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. cnrs.fr The binding energy of the electrons can be calculated, which is characteristic of each element. libretexts.org Small shifts in these binding energies (chemical shifts) provide information about the chemical bonding state of the atoms. carleton.edu
In the context of this compound, XPS is used to analyze the protective film formed on metal surfaces. High-resolution spectra of the P 2p and N 1s regions are of particular interest. The P 2p peak confirms the presence of phosphate in the film. researchgate.netresearchgate.net For instance, a P 2p peak at a binding energy of around 133.3 eV can be attributed to phosphorus atoms in a phosphate compound. researchgate.net The N 1s peak would confirm the presence of the triethanolamine component. The binding energies can differentiate between different chemical states, such as distinguishing amino and imino nitrogen sites. open.ac.uk
XPS depth profiling, which involves sequential ion etching and analysis, can be used to determine the elemental distribution as a function of depth within the protective film. cnrs.fr This provides insights into the film's structure and thickness.
Interactive Data Table: Representative XPS Binding Energies for Relevant Elements
Element | Orbital | Typical Binding Energy (eV) | Chemical State Information | Reference |
---|---|---|---|---|
Phosphorus | P 2p | ~133-134 | Phosphate group | researchgate.netresearchgate.net |
Nitrogen | N 1s | ~400 | Amino and imino groups | open.ac.uk |
Oxygen | O 1s | ~531-533 | Phosphate, hydroxyl, carboxyl groups | researchgate.netopen.ac.uk |
Carbon | C 1s | ~285-289 | Hydrocarbon, C-N, C-O bonds | open.ac.uk |
Electrochemical Techniques
Electrochemical methods are crucial for evaluating the performance of this compound as a corrosion inhibitor. These techniques provide quantitative data on how the inhibitor affects the corrosion processes occurring at the metal-electrolyte interface.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a standard electrochemical technique used to study the kinetics of corrosion and the effectiveness of corrosion inhibitors. scielo.br The method involves scanning the potential of a working electrode (the metal sample) and measuring the resulting current. The data is typically plotted as a Tafel plot (log of current density vs. potential). nih.gov
From the Tafel plot, several important parameters can be extracted, including the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). nih.govasianpubs.org The corrosion current density is directly proportional to the corrosion rate. A decrease in icorr in the presence of an inhibitor indicates a reduction in the corrosion rate and signifies the inhibitor's effectiveness. nih.gov
Studies on this compound and other phosphate-based inhibitors have shown that they can significantly reduce the corrosion current density for metals like steel and ductile cast iron. scielo.brmdpi.com The shift in the corrosion potential can provide insights into the inhibition mechanism. If both anodic and cathodic currents are suppressed, the inhibitor is classified as a mixed-type inhibitor. scielo.br For example, potentiodynamic polarization curves for a phosphate ester inhibitor showed a decrease in current density in both the anodic and cathodic branches with increasing inhibitor concentration, indicating a mixed-type inhibition mechanism. scielo.br The inhibition efficiency (%IE) can be calculated from the icorr values with and without the inhibitor. researchgate.net
Interactive Data Table: Electrochemical Parameters from Potentiodynamic Polarization
Parameter | Symbol | Description | Significance in Inhibition Studies | Reference |
---|---|---|---|---|
Corrosion Potential | Ecorr | The potential at which the rate of oxidation equals the rate of reduction. | A shift indicates interaction of the inhibitor with the metal surface. | nih.govasianpubs.org |
Corrosion Current Density | icorr | The current density at the corrosion potential. | Directly related to the corrosion rate; lower values indicate better inhibition. | nih.govasianpubs.org |
Anodic Tafel Slope | βa | The slope of the anodic branch of the Tafel plot. | Provides information about the kinetics of the metal dissolution reaction. | nih.gov |
Cathodic Tafel Slope | βc | The slope of the cathodic branch of the Tafel plot. | Provides information about the kinetics of the reduction reaction (e.g., hydrogen evolution). | nih.gov |
Thermal Analysis and Degradation Studies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA can determine its decomposition temperature, which is a critical parameter for applications where it may be exposed to elevated temperatures, such as in industrial water systems or as a component in polymer formulations. shreechem.in
Research Findings: While specific TGA thermograms for pure this compound are not detailed in the available research, the thermal stability of triethanolamine (TEA) and its derivatives is a known area of study. shreechem.in For instance, TEA is used to enhance the thermal stability of polymers by interacting with polymer chains and increasing their resistance to high temperatures. shreechem.in The synthesis of this compound from triethanolamine and ortho-phosphoric acid is often conducted at elevated temperatures (e.g., 90°C) to accelerate reaction kinetics while avoiding thermal decomposition, implying the compound is stable at least up to this temperature. TGA would be the definitive method to establish the upper temperature limit for its use and to study its degradation pathway, identifying the temperatures at which significant mass loss occurs due to decomposition or dehydration.
Morphological and Surface Imaging
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology of materials at high magnification. In the context of this compound research, SEM is widely used to examine the surfaces of metals exposed to corrosive environments, both with and without the inhibitor. mdpi.commdpi.com This allows for a direct visual assessment of the inhibitor's effectiveness in preventing corrosion damage such as pitting and general degradation. scielo.brresearchgate.net
Research Findings: SEM micrographs of steel or iron samples immersed in a corrosive solution without an inhibitor typically show a rough, damaged surface characterized by numerous pits and cracks. scielo.brresearchgate.netscielo.br In contrast, surfaces of samples treated with this compound or its derivatives exhibit a significantly smoother and more uniform morphology. mdpi.comscielo.br This is attributed to the formation of a stable, protective film that adheres to the metal substrate, isolating it from the corrosive medium. mdpi.combohrium.com
For example, a study on ductile cast iron showed that in the presence of PTEA, the surface remained relatively intact compared to the severely corroded surface of the blank sample. mdpi.com Similarly, research on a phosphate ester of triethanolamine in a CO2-O2 environment revealed that the addition of the inhibitor resulted in a much smoother steel surface with significantly less corrosion damage compared to the blank sample, which was covered in corrosion products. researchgate.netscielo.br
Substrate | Condition | Key Morphological Observation | Reference |
---|---|---|---|
Mild Steel | Blank (Corrosive medium only) | Rough, severely corroded surface with pits and cracks. | scielo.brscielo.br |
Mild Steel | With Phosphate Tridecyl Ethoxylate Triethanolamine Salt | Smoother, more uniform surface with significantly reduced corrosion damage. | scielo.brscielo.br |
Ductile Cast Iron | Blank (Corrosive medium only) | Surface severely damaged by corrosion. | mdpi.com |
Ductile Cast Iron | With this compound (PTEA) | Surface is smoother and largely protected from corrosive attack. | mdpi.com |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure, crystallinity, and nanometer-scale features of materials. While SEM provides surface topography, TEM can be used to analyze the cross-section of inhibitor films, revealing their thickness, uniformity, and the nature of their interface with the substrate.
Research Findings: Specific TEM studies focusing exclusively on films formed by this compound were not prominent in the surveyed literature. However, TEM is a standard and powerful technique in materials science for characterizing thin films and nanostructures. d-nb.info In the context of TEAP research, TEM could be applied to:
Examine the cross-section of the protective film formed on a metal surface to measure its thickness and uniformity with nanoscale precision.
Analyze the crystal structure of the film using selected area electron diffraction (SAED) to determine if it is amorphous or crystalline.
Investigate the interface between the inhibitor film and the metal substrate to understand the adhesion mechanism.
Characterize any nanoparticles or heterostructures where this compound might be used as a capping or modifying agent. d-nb.info
Scanning Electron Microscopy (SEM)
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable to the analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing polar, non-volatile compounds. For the analysis of this compound, reversed-phase HPLC is often employed. nih.govnih.gov The mobile phase composition is critical for achieving good separation. Often, a buffer is required to control the pH and ensure consistent retention times for ionizable analytes. hplc.eu
Several methods describe the use of phosphate buffers, sometimes with the addition of an amine modifier like triethylamine, to improve peak shape and resolution. nih.govejurnal-analiskesehatan.web.id For instance, an HPLC-UV method for quantifying ropinirole used a mobile phase of acetonitrile and a phosphate buffer at pH 6.0 containing 0.3% triethanolamine. nih.gov While the abbreviation TEAP can sometimes refer to triethylammonium phosphate, which is a common HPLC buffer component, care must be taken to distinguish it from this compound. chromforum.org
Gas Chromatography (GC): GC is a powerful technique for volatile compounds. Ethanolamines, including triethanolamine, are polar and have high boiling points, making their direct analysis by GC challenging. researchgate.netresearchgate.net Therefore, a derivatization step is often required to convert them into more volatile and less polar derivatives before GC analysis. nih.govresearchgate.netiarc.fr Silylating reagents are commonly used for this purpose. researchgate.netiarc.fr After derivatization, the resulting compounds can be readily separated on standard GC columns and detected, often by mass spectrometry (MS) or a flame ionization detector (FID). researchgate.netiarc.fr
Technique | Analyte Type | Column | Mobile Phase / Conditions | Detection | Reference |
---|---|---|---|---|---|
HPLC | Ropinirole (with Triethanolamine in buffer) | C18 Kromasil (250 mm × 4 mm) | Acetonitrile/Phosphate buffer (pH 6.0) with 0.3% triethanolamine (55:45, v/v) | UV (245 nm) | nih.gov |
HPLC | Risperidone | LiChroCART® RP 18 (250x4 mm; 10 µm) | 0.05 M KH₂PO₄ (pH 3.7) with 0.3% triethylamine / Acetonitrile (94:6, v/v) | UV (279 nm) | ejurnal-analiskesehatan.web.id |
GC | Ethanolamines (general) | Not specified | Requires silylation derivatization to increase volatility. | Mass Spectrometry (MS) | researchgate.netiarc.fr |
Ion-Pair Chromatography | Ethanolamines | ODS Column | Post-column reaction with luminol for chemiluminescence detection. | Chemiluminescence | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC methodologies are primarily focused on the analysis of the triethanolamine (TEA) cation. Standard reversed-phase HPLC conditions are not suitable for the direct analysis of the inorganic phosphate anion, which is highly polar and exhibits negligible retention on non-polar stationary phases. Therefore, the characterization of this compound by HPLC is effectively the analysis of triethanolamine. For a complete analysis of both components of the salt, a separate technique like ion chromatography would be required for the phosphate anion. researchgate.net
The analysis of triethanolamine by HPLC can be challenging due to its polar nature and lack of a strong UV-absorbing chromophore. thermofisher.com Consequently, several analytical strategies have been developed to achieve reliable and sensitive detection. These include derivatization, the use of specialized columns, and alternative detection methods.
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, the most common mode of HPLC, a non-polar stationary phase is used with a polar mobile phase. For the analysis of a polar compound like triethanolamine, modifications to the standard RP-HPLC protocol are necessary to achieve adequate retention and peak shape. One common approach involves the use of ion-pairing reagents. These reagents, such as heptafluorobutyric acid (HFBA) or alkyl sulfonates, are added to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged triethanolamine cation, increasing its hydrophobicity and thus its retention on the C18 or C8 stationary phase.
Another strategy to improve peak shape for amines on silica-based columns is the addition of a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. researchgate.net This "silanol blocker" masks the residual acidic silanol groups on the silica surface that can cause peak tailing through secondary ionic interactions with the basic analyte.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the retention of highly polar compounds like triethanolamine. HILIC utilizes a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. As the aqueous component of the mobile phase is increased, the analytes are eluted. This technique avoids the need for derivatization or ion-pairing reagents.
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics. For instance, a Coresep 100 column has both hydrophobic and cation-exchange properties, allowing it to retain basic compounds like triethanolamine through multiple interaction mechanisms. helixchrom.com This can provide unique selectivity and improved retention for polar, ionizable compounds. The retention can be finely tuned by adjusting the mobile phase pH and ionic strength. thermofisher.cn
Detection Methods
Due to the absence of a significant chromophore in the triethanolamine molecule, standard UV detection can be problematic, especially for achieving low detection limits. Several alternative detection methods are employed:
Pre-column Derivatization: This is a common strategy to enhance detectability. Triethanolamine can be reacted with a derivatizing agent that attaches a chromophoric or fluorophoric tag to the molecule. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to form highly fluorescent derivatives, which can be detected with high sensitivity using a fluorescence detector. thermofisher.com
Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detection method that is not dependent on the optical properties of the analyte. The column eluent is nebulized and the mobile phase is evaporated, leaving a fine mist of analyte particles which scatter a beam of light. The amount of scattered light is proportional to the analyte concentration. This detector is suitable for non-volatile analytes like triethanolamine.
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector. After nebulization and solvent evaporation, the analyte particles are charged and the total charge is measured by an electrometer. It generally offers better sensitivity and a wider dynamic range than ELSD for non-volatile analytes.
Refractive Index (RI) Detection: An RI detector measures the difference in the refractive index between the column eluent and the pure mobile phase. It is also a universal detector but is generally less sensitive than ELSD or CAD and is highly susceptible to temperature and flow rate fluctuations. helixchrom.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. MS detection can confirm the identity of the analyte based on its mass-to-charge ratio and can provide structural information through fragmentation patterns.
Detailed Research Findings
The following tables summarize chromatographic conditions from various research studies for the analysis of triethanolamine and related compounds, illustrating the diversity of applicable HPLC methodologies.
Table 1: HPLC Methods for the Analysis of Triethanolamine and Other Amines
Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detector | Reference |
---|---|---|---|---|---|
Triethanolamine | Lichrospher CN (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30) with 0.1% Formic Acid | 1.0 | ELSD | helixchrom.com |
Ethanolamines (including Triethanolamine) | Coresep 100 (Mixed-Mode Cation-Exchange) | Not Specified | Not Specified | Refractive Index (RI) | helixchrom.com |
Triethanolamine hydriodide | Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified | MS-compatible | sielc.com |
Diethanolamine, Triethanolamine | Dionex OmniPac PAX-500 | 150 mM Sodium Hydroxide with 5% Acetonitrile | Not Specified | Pulsed Amperometric Detection (PAD) | chromforum.org |
Aliphatic Amines (derivatized) | Not Specified | Gradient of 50 mM Phosphate buffer (pH 8.5) and Acetonitrile | Not Specified | Fluorescence (after OPA/FMOC derivatization) | thermofisher.com |
Biogenic Amines (derivatized) | Ascentis RP-Amide (15 cm x 2.1 mm, 5 µm) | Gradient of 0.1% Ammonium Acetate and Acetonitrile | 0.5 | UV (340 nm) (after OPA derivatization) |
Table 2: Performance Data from Selected HPLC Methods for Triethanolamine
Method | Linearity Range (mg/L) | Correlation Coefficient (r) | Detection Limit (mg/L) | Recovery (%) | Reference |
---|---|---|---|---|---|
HPLC-ELSD for Triethanolamine in cream | 25 - 300 | 0.9995 | 2 | 98.97 - 100.07 | helixchrom.com |
HPLC-PAD for Alkanolamines | 0.1 - 100 ppm (mg/L) | > 0.998 | 0.01 (10 ppb) | Not Specified | chromforum.org |
Theoretical and Computational Chemistry Approaches to Triethanolamine Phosphate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netalrasheedcol.edu.iq These calculations provide fundamental parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electronic charge. researchgate.netiqce.jp
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. alrasheedcol.edu.iqiqce.jp For corrosion inhibitors like triethanolamine phosphate, these parameters are crucial for understanding their interaction with metal surfaces. The active sites for interaction, such as regions with high electron density (nucleophilic centers) or low electron density (electrophilic centers), can be identified through calculations of molecular electrostatic potential and Mulliken population analysis. alrasheedcol.edu.iq
In the context of this compound's role as a corrosion inhibitor, quantum mechanical simulations have shown that its adsorption onto an iron surface is primarily facilitated through the P-O and N-C bonds. researchgate.net The lone-pair electrons on the oxygen and nitrogen atoms are key to this interaction. rsc.org DFT calculations have also been employed to study the interaction of the triethanolamine (TEA) component with other ions, demonstrating, for example, that a TEA-Ca2+ complex is most stable at a 2:1 ligand-to-metal ratio. researchgate.net While specific HOMO-LUMO energy values for this compound are not broadly published, the general application of these computational methods provides a framework for predicting its chemical behavior. researchgate.netscribd.com
Table 1: Key Findings from Quantum Chemical Calculations
Computational Method | System Studied | Key Findings | Reference |
---|---|---|---|
Density Functional Theory (DFT) | Triethanolamine (TEA) and Ca2+ ions | The complexation energy is lowest when the ligand-to-metal ratio is 1:1, and it becomes even more stable at a 2:1 ratio. | researchgate.net |
Quantum Mechanical Simulations | This compound (TP) on an iron surface | Adsorption is primarily driven by interactions involving the P-O and N-C bonds. | researchgate.net |
First-Principles Calculations | Trimethyl phosphite (a related compound) on an Fe(110) surface | Dissociation on the iron surface is energetically more favorable than simple molecular adsorption and is a thermally activated process. | mdpi.com |
Molecular Dynamics Simulations of Interfacial Adsorption and Solution Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes like interfacial adsorption and behavior in solution. acs.org This technique is particularly valuable for understanding how this compound functions in environments such as in contact with metal surfaces or as a component in cement hydration. researchgate.net
MD simulations have been used to explore the interaction between this compound and iron surfaces in the context of corrosion inhibition. researchgate.net These studies show how the molecule adsorbs onto the metal, forming a protective film. The simulations can reveal the orientation of the adsorbed molecules and the strength of the adsorption. For instance, simulations suggest that this compound adsorbs onto ductile cast iron surfaces in a parallel fashion, where the functional groups can effectively shield the metal. rsc.org
In the study of cement hydration, MD simulations have supported experimental findings by calculating adsorption energies. researchgate.net For example, in the initial stages of Ordinary Portland Cement (OPC) hydration, simulations showed that calcium hydroxide (CH) serves as the primary adsorption site for triethanolamine. researchgate.net
Table 2: Summary of Molecular Dynamics Simulation Studies
Simulation Type | System Studied | Key Findings | Reference |
---|---|---|---|
Molecular Dynamics (MD) | This compound (TP) at the mortar/steel interface | Explored the interactions between the inhibitor and the iron surface. | researchgate.net |
MD with Adsorption Energy Simulation | Triethanolamine (TEA) with Ordinary Portland Cement (OPC) components | Identified calcium hydroxide (CH) as the main adsorption receptor for TEA in the initial hydration stage. | researchgate.net |
Atomistic MD | Protonated triethanolamine (HTEOA+) in acetonitrile with a polyoxometalate (POM) catalyst | HTEOA+ cations migrate from the bulk solvent and accumulate on the POM surface, influencing local proton concentration. | chemrxiv.org |
Ab Initio MD (AIMD) | Trimethyl phosphite (TMPi) at sliding iron interfaces | Uncovered the atomistic mechanisms of P release under boundary lubrication conditions, clarifying the formation of a protective iron phosphide tribofilm. | mdpi.com |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, which can be difficult to determine experimentally. rsc.org For complex molecules like this compound and related systems, these models can distinguish between different potential reaction mechanisms by calculating the energy barriers associated with each step. rsc.orgresearchgate.net
A significant example of mechanistic elucidation involves the role of triethanolamine as a sacrificial electron donor in the photocatalytic reduction of carbon dioxide (CO2). chemrxiv.org Computational models, specifically MD simulations, were used to understand how the distribution of protonated triethanolamine (HTEOA+) affects the reaction outcome. The simulations showed that the aggregation of HTEOA+ near the catalyst's active site increases the local proton concentration, which in turn favors the competing process of hydrogen evolution over CO2 reduction. chemrxiv.org Further experimental work combined with the computational results confirmed that triethanolamine-radicals are essential intermediates that act as electron relays, enabling the efficient two-electron activation of the catalyst required for CO2 reduction. chemrxiv.org
This approach highlights how computational modeling can go beyond static properties to reveal the dynamic roles of molecules in a reaction. By simulating the interactions and movements of reactants, intermediates, and catalysts, researchers can build a detailed picture of the mechanistic pathway. chemrxiv.org This predictive capability is crucial for designing more efficient catalytic systems and for understanding the function of additives like this compound in various applications.
Environmental Interactions and Biogeochemical Cycling of Triethanolamine Phosphate Academic Perspective
Environmental Fate and Transformation Pathways
The environmental fate of triethanolamine phosphate is governed by abiotic and biotic processes, including hydrolysis, photodegradation, and biodegradation. While specific data for this compound is limited, its transformation can be predicted by examining its constituent parts.
Hydrolysis: As an organophosphate ester, this compound is susceptible to hydrolysis, where the ester bond is cleaved. This reaction is a primary degradation pathway for many OPEs in aquatic environments. The rate of hydrolysis is dependent on pH and temperature. For instance, a patent for a this compound ricinoleate compound notes that hydrolysis of polyphosphates can occur in the presence of distilled water. google.com In contrast, the parent amine, triethanolamine, lacks functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov Therefore, the primary point of hydrolytic attack on an ester form of this compound would be the P-O-C bond, releasing triethanolamine and inorganic phosphate.
Photodegradation: Photodegradation, or the breakdown of molecules by light, is another potential transformation pathway. Direct photolysis of the parent compound, triethanolamine, is not expected to be significant as it does not absorb light at wavelengths greater than 290 nm. nih.gov However, it can be degraded by reacting with photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 3.5 hours. nih.gov
For organophosphate esters, photodegradation can be a relevant fate process. researchgate.net Some OPEs are degraded by UV light, and this process can be enhanced by the presence of photosensitizers in the environment. acs.org For example, studies on other OPEs have shown that they can be degraded via photocatalysis, a process that could occur on the surface of semiconductor minerals in sunlit waters. rsc.org In the case of this compound, while direct photolysis may be slow, indirect photolytic processes could contribute to its transformation, breaking it down into smaller molecules.
Biodegradation Kinetics and Product Analysis
Biodegradation is a crucial process determining the ultimate fate of this compound in the environment. The process involves the breakdown of the compound by microorganisms.
Aerobic and Anaerobic Degradation: The triethanolamine (TEA) portion of the molecule is readily biodegradable under both aerobic and anaerobic conditions. researchgate.netsantos.com Aerobic biodegradation of TEA by a Gram-negative bacterium has been shown to proceed via triethanolamine N-oxide, which is then converted to diethanolamine and glycolaldehyde. researchgate.net Diethanolamine is further broken down into ethanolamine and glycolaldehyde. researchgate.net Ethanolamine can then be converted to acetyl units via ethanolamine O-phosphate and acetaldehyde. researchgate.net
Anaerobic degradation of TEA by Acetobacterium species has also been documented, where it is fermented to acetate and ammonia. nih.gov This pathway involves a corrinoid-dependent enzymatic reaction that cleaves the C-N bond. nih.gov
Table 1: Biodegradation Data for Triethanolamine
Test Type | Inoculum | Duration | Result | Source |
---|---|---|---|---|
River Die-Away | Acclimated River Water/Sewage | 10 days | 70% ThOD | nih.gov |
BOD Test | Sewage | 20 days | 66% ThOD | nih.gov |
OECD 301E | Not Specified | 19 days | 96% Degradation | santos.com |
Activated Sludge | Municipal Activated Sludge | 5 days | Complete Degradation | santos.com |
Analysis of Degradation Products: The expected biodegradation products of this compound are triethanolamine (from hydrolysis) and inorganic phosphate. The subsequent degradation of triethanolamine would yield diethanolamine, ethanolamine, glycolaldehyde, acetaldehyde, acetate, and ammonia, as established in microbial studies. researchgate.netnih.gov
Bioaccumulation Potential in Environmental Matrices
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is often predicted using the octanol-water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF).
There is conflicting information regarding the bioaccumulation of the parent compound, triethanolamine. Most reliable sources indicate a low potential for bioaccumulation. santos.com The log Kow for triethanolamine is estimated to be low (e.g., -2.48), and measured BCF values in carp are less than 3.9, suggesting that bioconcentration in aquatic organisms is low. santos.comchemtel.net
However, the bioaccumulation potential of organophosphate esters varies widely depending on their specific chemical structure, particularly their hydrophobicity. mdpi.comnih.gov OPEs with higher log Kow values tend to have a greater potential for bioaccumulation. nih.gov For this compound, being a salt or a highly polar ester, it is expected to have a low log Kow and thus a low bioaccumulation potential. Safety data sheets for this compound often report that no data is available for bioaccumulation. scbt.comchemicalbook.com Given the high water solubility and the nature of its parent compounds, significant bioaccumulation of this compound is considered unlikely. smolecule.comcymitquimica.com
Table 2: Bioaccumulation Data for Triethanolamine and Related Compounds
Compound | Parameter | Value | Interpretation | Source |
---|---|---|---|---|
Triethanolamine | Log Kow | -2.48 | Low bioaccumulation potential | santos.com |
Triethanolamine | BCF (Carp) | <3.9 L/kg | Low bioaccumulation potential | santos.comchemtel.net |
Triethylamine | BCF (Carp) | <4.9 L/kg | Low bioaccumulation potential | nih.gov |
Organophosphate Esters (general) | Log Kow | -0.65 to 9.43 | Varies from low to high potential | mdpi.com |
Interactions with Aquatic and Terrestrial Systems
The interaction of this compound with environmental compartments like soil, sediment, and water is dictated by its physicochemical properties.
Aquatic Systems: In aquatic systems, this compound is expected to be highly soluble. smolecule.comcymitquimica.com Its fate will be driven by dilution, hydrolysis, and biodegradation. Due to its expected low log Kow, significant partitioning to sediment is not anticipated for the parent molecule. However, the released inorganic phosphate can adsorb to sediments, particularly those rich in iron and aluminum oxides.
Ecotoxicity data for this compound is sparse. A safety data sheet for a product containing "Triethanolamine Tri(Phosphate Ester), Sodium Salt" reported an EC50 of 550 mg/L for algae over a 72-hour exposure. ohio.gov Other safety data sheets for this compound state that it may cause long-lasting harmful effects to aquatic life but provide no specific toxicity values, citing unknown aquatic toxicity. scbt.com The parent compound, triethanolamine, is generally considered to have low acute toxicity to aquatic organisms. santos.comwikipedia.org
Table 3: Aquatic Ecotoxicity Data
Compound | Organism | Endpoint | Value | Source |
---|---|---|---|---|
Triethanolamine Tri(Phosphate Ester), Sodium Salt | Algae | EC50 (72h) | 550 mg/L | ohio.gov |
This compound | Aquatic life | Toxicity | Unknown / No data available | scbt.comchemicalbook.com |
Terrestrial Systems: When released to soil, the mobility of this compound will be complex. The triethanolamine component, being a cation at typical environmental pHs, may adsorb to negatively charged soil components like clay and organic matter, although its estimated soil organic carbon-water partitioning coefficient (Koc) is low (around 10), suggesting very high mobility. nih.govsantos.com
Future Directions and Emerging Research Avenues for Triethanolamine Phosphate
Development of Novel Synthesis Routes for Enhanced Purity and Yield
The conventional synthesis of triethanolamine phosphate involves a straightforward acid-base reaction between triethanolamine and phosphoric acid. smolecule.com However, to meet the demands of high-performance applications, researchers are exploring novel synthesis routes to improve purity and yield.
One promising approach is the use of solvent-free mechanochemical methods, such as ball milling. This technique involves the solid-state grinding of triethanolamine and ortho-phosphoric acid, which can lead to a more efficient and environmentally friendly synthesis process. Another area of investigation is the in-situ formation of this compound within a reaction vessel, which can then be followed by processes like spray drying. prepchem.com This method offers the potential for continuous production and control over particle size.
Further research into optimizing reaction conditions, such as temperature and reactant ratios, is crucial for maximizing yield and purity. smolecule.com For instance, one documented method involves heating a mixture of triethanolamine and phosphoric acid to between 150°F and 180°F for 36 minutes to facilitate the in-situ formation of the stabilizer. prepchem.com Another detailed procedure specifies adding 77 grams of triethanolamine to 200 grams of water, followed by 20 grams of an 85% phosphoric acid solution. The development of advanced purification techniques, such as recrystallization and chromatography, will also be instrumental in achieving the high-purity this compound required for specialized applications. researchgate.net
Table 1: Comparison of Synthesis Parameters for this compound
Parameter | Conventional Method | Emerging Method |
Reactants | Triethanolamine, Phosphoric Acid smolecule.com | Triethanolamine, ortho-Phosphoric acid |
Solvent | Typically aqueous | Solvent-free (ball milling) |
Temperature | Controlled, sometimes heated (e.g., 150-180°F) prepchem.com | Ambient (during grinding) |
Key Feature | Acid-base neutralization smolecule.com | Solid-state reaction |
Elucidation of Underexplored Mechanistic Pathways in Corrosion Inhibition
This compound is recognized as an effective corrosion inhibitor, primarily due to its ability to form a protective film on metal surfaces. However, the precise mechanistic pathways of this inhibition are not yet fully understood and represent a significant area for future research.
The current understanding is that this compound functions as a mixed-type inhibitor, retarding both anodic and cathodic reactions. nih.gov The molecule adsorbs onto the metal surface, with the polar groups (nitrogen and oxygen atoms) acting as reaction centers. jst.go.jp The lone-pair electrons of these atoms are believed to interact with the d-orbitals of the metal, forming a stable, protective layer. mdpi.com This adsorption process blocks active corrosion sites and hinders the diffusion of corrosive species to the metal surface. uv.mxresearchgate.net
Future research will likely focus on a deeper investigation of this adsorption process. Advanced surface analysis techniques can provide insights into the structure and composition of the protective film. Elucidating the competitive adsorption mechanism between this compound and aggressive ions like chlorides will be crucial for developing more robust inhibitors. nih.gov Furthermore, understanding how factors like pH and the presence of other ions in the environment influence the inhibitor's performance will be key to optimizing its application in various industrial settings. mdpi.comiran-mavad.com
Table 2: Key Mechanistic Aspects of this compound in Corrosion Inhibition
Mechanistic Aspect | Description |
Inhibitor Type | Mixed-type (anodic and cathodic) nih.gov |
Adsorption Center | Polar groups containing nitrogen and oxygen jst.go.jp |
Protective Film | Forms a physical barrier on the metal surface uv.mx |
Interaction | Lone-pair electrons of N and O interact with metal d-orbitals mdpi.com |
Optimization of Flame Retardant Performance through Synergistic Formulations
The presence of phosphorus and nitrogen in this compound imparts inherent flame-retardant properties. aerofiltri.it A key area of emerging research is the optimization of its flame-retardant performance through synergistic formulations with other compounds.
Nitrogen compounds, in particular, have been shown to have a synergistic effect with phosphorus-based flame retardants. aerofiltri.it When used in combination, they can reduce the amount of phosphorus needed while maintaining or even enhancing the flame retardancy. aerofiltri.it For example, research has shown that combining dichlorotriazinyl phosphonate with triethanolamine enhances the laundering durability of flame-retardant cotton. Another study demonstrated that a mixture of phytic acid and triethanolamine acts as an effective intumescent flame retardant system for cotton fabrics. researchgate.net
Future investigations will likely explore a wider range of synergistic agents, including other nitrogen-containing compounds, silicon-containing compounds, and nano-fillers. acs.orggoogle.com The goal is to develop formulations that not only improve flame retardancy but also maintain the desirable properties of the base material, such as strength and flexibility. Understanding the mechanisms of these synergistic interactions, whether they occur in the gas phase or the condensed phase, will be critical for designing highly effective and durable flame-retardant systems. kit.edu
Table 3: Synergistic Flame-Retardant Formulations with this compound Analogs
Synergistic Agent | Base Polymer/Fabric | Observed Effect |
Triethanolamine with Dichlorotriazinyl phosphonate | Cotton | Increased laundering durability of flame retardancy |
Triethanolamine with Phytic acid | Cotton | Effective intumescent system, reduced heat and smoke researchgate.net |
Triethanolamine with Tris-haloaliphatic phosphates | Textiles | Enhanced retention of flame retardant on fibers google.com |
Triethanolamine with APO and APS-THPC resins | Cotton | Formation of highly flame-resistant thermosetting resins faa.gov |
Exploration of Biocompatibility Mechanisms for Advanced Materials Applications
The potential biocompatibility of this compound opens up exciting possibilities for its use in advanced materials, particularly in the biomedical field. smolecule.com While triethanolamine itself exhibits some biocompatible characteristics, further research is needed to fully understand the biocompatibility of the phosphate derivative and its interactions with biological systems. smolecule.com
One promising application is in the development of coatings for medical implants. nih.govmdpi.com this compound could potentially be incorporated into coatings to enhance their biocompatibility and promote osseointegration. nih.govmdpi.com Its ability to form stable complexes with metal ions may also be beneficial in this context. Research into the use of triethanolamine in the preparation of hydroxyapatite nanoparticles, a key component of bone, suggests a potential pathway for creating bioactive materials. nih.gov
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for predicting the properties and behavior of materials at the molecular level. aablocks.com Applying these methods to this compound can accelerate the design and development of new materials with tailored functionalities.
Computational models can be used to investigate the fundamental interactions between this compound and other molecules. For example, DFT can be used to model the hydrogen-bonding networks and predict the stability of this compound complexes. This information is invaluable for understanding its mechanism of action in applications like corrosion inhibition and for designing more effective formulations.
In the context of corrosion inhibition, molecular dynamics and quantum mechanical simulations can be used to explore the interactions between the inhibitor and the metal surface. researchgate.net These simulations can provide insights into the adsorption process and the structure of the protective film. For flame retardancy, computational models can help to elucidate the synergistic mechanisms between this compound and other flame-retardant additives. By predicting how different formulations will behave at the molecular level, researchers can more efficiently identify promising candidates for experimental investigation.
Q & A
Basic Research Questions
Q. How to prepare triethanolamine phosphate buffers for enzymatic assays requiring pH 6.8–8.8?
- Methodology : Triethanolamine (20–50 mM) is dissolved in water, and pH is adjusted using HCl or NaOH. For enzymatic assays (e.g., monitoring NADH oxidation at 340 nm), combine triethanolamine/HCl buffer with EDTA and NADH. Validate pH stability under experimental conditions using a calibrated pH meter and spectrophotometric monitoring .
Q. What is the role of this compound salts in surfactant synthesis and characterization?
- Methodology : this compound salts act as anionic surfactants. Synthesize via phosphorylation of polyethylene glycol derivatives followed by neutralization with triethanolamine. Characterize using FTIR (to confirm phosphate ester bonds), NMR (to verify structure), and surface tension measurements (to determine critical micelle concentration) .
Advanced Research Questions
Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies of this compound derivatives?
- Methodology :
Conduct dose-response studies across multiple species to identify interspecies metabolic differences.
Use class extrapolation from organophosphate toxicological profiles (e.g., cholinesterase inhibition assays) while adjusting for triethanolamine-specific pharmacokinetics.
Validate findings via systematic reviews of peer-reviewed repositories (e.g., EPA databases) to assess data reliability .
Q. What experimental approaches assess this compound's impact on hydration kinetics in cementitious materials?
- Methodology :
- Isothermal calorimetry : Track heat evolution during cement hydration.
- XRD and SEM : Analyze phase composition (e.g., K-struvite formation) and microstructure changes.
- Porosity : Measure via mercury intrusion porosimetry to correlate retarder concentration with pore structure .
Q. How to evaluate material compatibility when using this compound in electrochemical processes like anodization?
- Methodology :
- Electrochemical impedance spectroscopy (EIS) : Monitor oxide layer formation and stability.
- Arc discharge testing : Evaluate triethanolamine’s role in suppressing arcing during anodization.
- Chemical resistance assays : Test material degradation using ASTM standards for polymers exposed to this compound .
Q. What methodological considerations are critical for developing reliable analytical techniques for this compound quantification?
- Methodology :
Sample preparation : Use ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance HPLC-MS sensitivity.
Validation : Perform spike-recovery tests in matrices (e.g., biological fluids) to assess accuracy (85–115% recovery).
Data quality : Cross-reference results with peer-reviewed repositories (e.g., NIH PubChem) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.